molecular formula C24H23N3OS B2621313 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 922953-73-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2621313
CAS RN: 922953-73-9
M. Wt: 401.53
InChI Key: YMTFXNZNTLQGFR-UHFFFAOYSA-N
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Description

“N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of this specific compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions. The title compound was synthesized as described above; yield 58%, 1H NMR (CDCl3, 500 MHz): δ 7.95 (d, 2H, J = 7.5 Hz), 7.86 (d, 2H, J = 8.5 Hz), 7.56–7.50 (m, 3H), 7.46 (t, 2H, J = 8.0 Hz), 7.38–7.31 (m, 3H), 7.22 (d, 2H, J = 7.0 Hz), 3.04 (s, 3H); 13C NMR (CDCl3, 125 MHz): 166.4, 141.5, 141.1, 134.6, 132.5, 130.2, 129.5, 129.4, 129.4, 129.1, 128.9, 128.1, 126.6, 122.9, 44.3; MS (ESI): m/z: calculated [M + H]+: 471.0501; found [M + H]+: 471.0519 .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides, which can be synthesized through pharmacomodulation of non-carboxylic NSAIDs. Research on the synthesis of this specific compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antibacterial Agents

Compounds with a similar structure to the one have been synthesized and evaluated as potential antibacterial agents . These compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole derivatives, which include the compound , have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Activity

Benzothiazole derivatives have also been investigated for their antiprotozoal activities . This suggests that they could be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

Benzothiazole derivatives have shown potential as anticancer agents . This suggests that they could be used in the development of new cancer therapies.

Anticonvulsant Agents

Compounds with a benzothiazole structure have been associated with anticonvulsant activities . This suggests that they could be used in the treatment of conditions such as epilepsy.

Antihypertensive Agents

Benzothiazole derivatives have been associated with antihypertensive activities . This suggests that they could be used in the management of high blood pressure.

Antidiabetic Agents

Compounds with a benzothiazole structure have been associated with antidiabetic activities . This suggests that they could be used in the treatment of diabetes.

Anti-inflammatory Agents

Benzothiazole derivatives have been associated with anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory conditions.

Mechanism of Action

The presence of a furan carboxamide group in the molecule suggests a potential connection to anti-inflammatory activity. Studies have shown that furan carboxamides with dimethylpyridinyl substitutions can act as brain edema inhibitors.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3OS/c1-17-11-12-18(2)23-22(17)26-24(29-23)27(16-20-10-6-7-15-25-20)21(28)14-13-19-8-4-3-5-9-19/h3-12,15H,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTFXNZNTLQGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

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